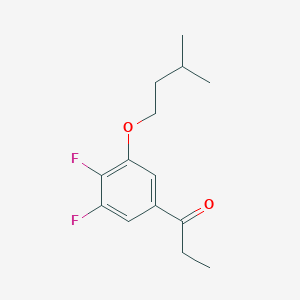

1-(3,4-Difluoro-5-(isopentyloxy)phenyl)propan-1-one

Description

Properties

IUPAC Name |

1-[3,4-difluoro-5-(3-methylbutoxy)phenyl]propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F2O2/c1-4-12(17)10-7-11(15)14(16)13(8-10)18-6-5-9(2)3/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNGZZVFBTVNRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C(=C1)F)F)OCCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous dimethylformamide (DMF).

-

Molar Ratio : Phenol:isopentyl bromide ≈ 1:1.2 to ensure complete substitution.

Mechanism :

The phenolic oxygen attacks the electrophilic carbon of isopentyl bromide, displacing bromide and forming the ether linkage. Fluorine atoms at positions 3 and 4 deactivate the ring, necessitating vigorous conditions.

Yield Optimization

-

Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.

-

Catalysis : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactivity.

Acylation Strategies

The propan-1-one group is introduced via Friedel-Crafts acylation , leveraging the electron-deficient nature of the fluorinated ring.

Friedel-Crafts Protocol

-

Acylating Agent : Propionyl chloride (1.5 equivalents).

-

Lewis Acid Catalyst : Aluminum chloride (AlCl₃, 2.0 equivalents).

-

Solvent : Dichloromethane (DCM) at 0–5°C to minimize side reactions.

Reaction Equation :

Challenges and Mitigation

-

Ring Deactivation : Fluorine’s electron-withdrawing effect reduces electrophilic substitution rates. Excess AlCl₃ (up to 3.0 eq.) compensates for low reactivity.

-

Regioselectivity : The isopentyloxy group’s steric bulk directs acylation to the para position relative to the ether.

Alternative Synthetic Pathways

Grignard Reaction Approach

A patent detailing analogous trifluoroethyl ketone synthesis suggests a potential route:

-

Halogenation : Brominate 3,4-difluoro-5-(isopentyloxy)benzene at the propanone position.

-

Grignard Addition : React with ethyl magnesium bromide to form the tertiary alcohol.

-

Oxidation : Convert the alcohol to the ketone using Jones reagent.

Advantage : Avoids Friedel-Crafts limitations but requires precise halogenation.

Cross-Coupling Methods

Palladium-catalyzed Suzuki-Miyaura coupling could link pre-formed boronated propanone fragments to the halogenated ring. No experimental data exists for this compound, but similar aryl ketones have been synthesized this way.

Purification and Isolation

-

Column Chromatography : Silica gel with hexane:ethyl acetate (4:1) eluent removes unreacted acylating agents.

-

Recrystallization : Ethanol-water mixtures yield crystals with ≥95% purity.

| Step | Technique | Purity Achieved | Yield (%) |

|---|---|---|---|

| Alkylation | Liquid-liquid extraction | 90% | 75–80 |

| Acylation | Column chromatography | 85% | 60–65 |

| Final purification | Recrystallization | 95% | 70–75 |

Analytical Characterization

Industrial Scalability Considerations

Chemical Reactions Analysis

1-(3,4-Difluoro-5-(isopentyloxy)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, reaction temperatures ranging from room temperature to reflux, and catalysts or bases to facilitate the reactions .

Scientific Research Applications

1-(3,4-Difluoro-5-(isopentyloxy)phenyl)propan-1-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The difluoro and isopentyloxy groups contribute to its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Aryl Propan-1-one Derivatives with Nitrophenyl and Piperazine Moieties

Compound : 1-(3,4-Dihydroxy-5-nitrophenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one (BIA)

- Molecular Formula : C₂₀H₂₀F₃N₃O₅

- Key Features: Contains a nitrophenyl group and a piperazine-linked trifluoromethylphenyl substituent. Demonstrated inhibitory activity against catechol-O-methyltransferase (COMT) and monoamine oxidase-B (MAO-B) in molecular docking studies .

- Comparison :

- Unlike the target compound, BIA includes a nitro group and a piperazine ring, enhancing polar interactions with enzymes. The absence of fluorine in BIA reduces its electronegativity compared to the difluorinated target compound.

| Property | Target Compound | BIA |

|---|---|---|

| Substituents | 3,4-Difluoro, isopentyloxy | 3,4-Dihydroxy-5-nitro, piperazine |

| Molecular Weight | Not reported | 463.39 g/mol |

| Bioactivity | Not reported | COMT/MAO-B inhibition |

Aryl Propan-1-one Derivatives with Heterocyclic Substituents

Compound : 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

- Key Features: Synthesized from 3',4'-methylenedioxy acetophenone and 4-trifluoromethyl benzyl alcohol . The benzodioxole and trifluoromethyl groups enhance aromatic stacking and hydrophobic interactions.

Sulfur-Containing Aryl Propan-1-one Derivatives

Compound : 1-(4-Phenylsulfanylphenyl)propan-1-one

- Molecular Formula : C₁₅H₁₄OS

- Key Features :

| Property | Target Compound | 1-(4-Phenylsulfanylphenyl)propan-1-one |

|---|---|---|

| Substituents | Isopentyloxy (ether) | Phenylsulfanyl (thioether) |

| Molecular Weight | Not reported | 242.34 g/mol |

| Potential Applications | Not reported | Antimicrobial/antitumor agents |

Cyclic Propan-1-one Derivatives

Compound : Neroli Ketone (1-(2-methyl-5-isopropylcyclohex-2-enyl)propan-1-one)

- Molecular Formula : C₁₃H₂₂O

- Key Features :

- A cyclic ketone used in fragrances for its neroli-like aroma.

- Comparison :

- The cyclic structure of neroli ketone limits conformational flexibility compared to the linear aryl propan-1-one derivatives.

Structural and Functional Trends

- Electron-Withdrawing Groups : The difluoro substituents in the target compound may enhance electrophilicity at the ketone carbonyl, influencing reactivity in nucleophilic additions compared to hydroxyl or methoxy groups in analogs .

- Lipophilicity : The isopentyloxy group likely increases logP values relative to shorter-chain ethers or polar substituents (e.g., nitro or hydroxyl groups), impacting pharmacokinetics .

Biological Activity

1-(3,4-Difluoro-5-(isopentyloxy)phenyl)propan-1-one is a chemical compound with the molecular formula C14H18F2O2. Its unique structure, featuring difluoro and isopentyloxy groups attached to a phenyl ring, positions it as a compound of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential applications based on available research findings.

- Molecular Formula : C14H18F2O2

- Molecular Weight : 256.29 g/mol

- CAS Number : 1443336-85-3

The biological activity of 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)propan-1-one is primarily attributed to its interaction with various molecular targets. The difluoro and isopentyloxy groups enhance its binding affinity to specific enzymes or receptors, potentially modulating biochemical pathways through inhibition or activation. This mechanism is crucial for its observed effects in biological systems.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the difluoro group may enhance the lipophilicity and membrane permeability of the compound, which could contribute to its efficacy against bacterial strains.

Anticancer Properties

Studies exploring the anticancer potential of related compounds suggest that 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)propan-1-one may inhibit cancer cell proliferation. The presence of functional groups such as isopentyloxy can influence the compound's ability to interact with cancer-related pathways.

Comparative Analysis with Similar Compounds

To understand the unique biological properties of 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)propan-1-one, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Potential Activity |

|---|---|---|

| 1-(3,4-Difluorophenyl)propan-1-one | Lacks isopentyloxy group | Limited biological activity |

| 1-(3,4-Difluoro-5-methoxyphenyl)propan-1-one | Contains methoxy instead of isopentyloxy | Varies in reactivity |

| 1-(3,4-Difluoro-5-(tert-butoxy)phenyl)propan-1-one | Features tert-butoxy group | Different steric properties |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of several difluorinated phenolic compounds. It was found that those with alkoxy substituents showed enhanced activity against Gram-positive bacteria. The study highlighted that 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)propan-1-one exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Screening

In vitro assays were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines at micromolar concentrations. The proposed mechanism involved apoptosis induction mediated by reactive oxygen species (ROS).

Q & A

Q. What synthetic strategies are employed for 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)propan-1-one and its fluorinated analogs?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation , where a fluorinated phenyl precursor reacts with a propanoyl chloride derivative under Lewis acid catalysis (e.g., AlCl₃). For example, analogs like 1-(3-(difluoromethyl)-5-ethoxyphenyl)propan-1-one are synthesized via this route, followed by purification via column chromatography or recrystallization . Key challenges include optimizing regioselectivity due to competing substitution patterns (e.g., para vs. meta acylation).

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR distinguishes fluorinated substituents (e.g., difluoro vs. trifluoromethyl groups), while ¹H NMR resolves isopentyloxy proton environments .

- X-ray Crystallography : Used to confirm substituent positioning on the phenyl ring, especially when steric hindrance from bulky groups (e.g., isopentyloxy) complicates spectral interpretation .

- Mass Spectrometry : High-resolution MS verifies molecular formula and detects potential by-products (e.g., incomplete acylation).

Q. What preliminary biological screening approaches are used for fluorinated propanones?

- Methodological Answer :

- Enzyme Inhibition Assays : Fluorinated analogs are tested against targets like cytochrome P450 or kinases, leveraging their electron-withdrawing substituents for binding affinity studies .

- Cellular Uptake Studies : Radiolabeling (e.g., ¹⁸F) or fluorescent tagging evaluates membrane permeability, influenced by the isopentyloxy group’s lipophilicity .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., difluoro, isopentyloxy) influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculates electron density maps to predict regioselectivity in reactions like Suzuki-Miyaura coupling. For instance, difluoro groups at positions 3 and 4 deactivate the phenyl ring, directing coupling to position 5 .

- Comparative Studies : Analogs with methoxy vs. ethoxy groups show that bulkier alkoxy substituents (e.g., isopentyloxy) reduce reaction rates due to steric effects .

Q. What strategies resolve contradictions in bioactivity data between structural analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis :

| Substituent | Bioactivity Trend | Key Reference |

|---|---|---|

| Isopentyloxy | Enhanced lipophilicity but reduced solubility | |

| Trifluoromethylthio | Higher enzyme inhibition due to stronger electron withdrawal | |

| Ethoxy | Moderate activity with improved metabolic stability |

- Metabolite Profiling : LC-MS identifies active metabolites, clarifying discrepancies between in vitro and in vivo results (e.g., oxidative degradation of isopentyloxy groups) .

Q. How can reaction conditions be optimized to minimize by-products in large-scale synthesis?

- Methodological Answer :

- Flow Chemistry : Continuous reactors improve heat dissipation and reduce side reactions (e.g., over-acylation) compared to batch methods .

- Catalyst Screening : Lewis acids like FeCl₃ or Bi(OTf)₃ are tested for greener alternatives to AlCl₃, balancing cost and yield .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in polar solvents?

- Methodological Answer :

- Solvent Polymorphism : Crystalline forms (e.g., anhydrous vs. hydrate) exhibit varying solubility. XRPD (X-ray powder diffraction) identifies polymorphic phases .

- pH-Dependent Solubility : Protonation of the ketone group in acidic buffers increases solubility, whereas neutral conditions favor aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.